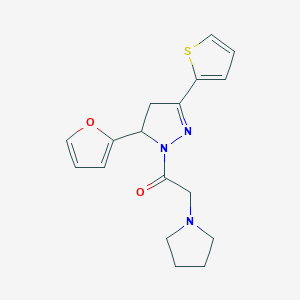

1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone

CAS No.: 876941-60-5

Cat. No.: VC7193678

Molecular Formula: C17H19N3O2S

Molecular Weight: 329.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876941-60-5 |

|---|---|

| Molecular Formula | C17H19N3O2S |

| Molecular Weight | 329.42 |

| IUPAC Name | 1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone |

| Standard InChI | InChI=1S/C17H19N3O2S/c21-17(12-19-7-1-2-8-19)20-14(15-5-3-9-22-15)11-13(18-20)16-6-4-10-23-16/h3-6,9-10,14H,1-2,7-8,11-12H2 |

| Standard InChI Key | YAHFQZBKFHOKOV-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CO4 |

Introduction

Chemical Structure and Molecular Characteristics

Core Scaffold and Substituent Analysis

The target compound features a 4,5-dihydro-1H-pyrazole core substituted at positions 3 and 5 with thiophen-2-yl and furan-2-yl groups, respectively. The pyrazole ring is further functionalized at position 1 with a 2-(pyrrolidin-1-yl)ethanone chain. This arrangement introduces significant steric and electronic complexity, which influences its reactivity and interaction with biological targets .

Table 1: Comparative Molecular Features of Related Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-(5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one | C₂₀H₂₃N₃O₃ | 353.4 | Phenyl, morpholine |

| 2-Chloro-1-(5-furan-2-yl-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-ethanone | C₁₃H₁₁ClN₂O₂S | 294.76 | Chloroacetyl, thiophene |

| Target Compound | C₁₈H₁₉N₃O₂S | 341.43* | Pyrrolidine, thiophene, furan |

*Calculated based on structural analogs .

The presence of both furan and thiophene rings introduces π-conjugation, potentially enhancing binding affinity to aromatic receptors. The pyrrolidine group, a saturated five-membered amine, contributes to solubility and bioavailability by introducing basicity and hydrogen-bonding capacity .

Stereoelectronic Properties

Density functional theory (DFT) simulations of analogous pyrazoles suggest that the dihydropyrazole ring adopts a puckered conformation, with the thiophene and furan rings oriented perpendicularly to minimize steric clashes . The ethanone linker adopts a planar configuration, facilitating interactions with enzymatic active sites. The pyrrolidine nitrogen’s lone pair may participate in charge-transfer interactions, as observed in morpholine-containing analogs .

Synthetic Methodologies

Cyclocondensation Strategies

Pyrazole derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For the target compound, a plausible route involves:

-

Formation of the pyrazole core: Reaction of 3-(thiophen-2-yl)-1-(furan-2-yl)prop-2-en-1-one with hydrazine hydrate under acidic conditions to yield 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole.

-

Functionalization at position 1: Acylation of the pyrazole nitrogen with 2-chloro-1-(pyrrolidin-1-yl)ethanone in the presence of a base such as triethylamine .

Reaction Scheme:

Optimization Challenges

Key challenges include regioselectivity during pyrazole formation and minimizing side reactions at the thiophene sulfur. Microwave-assisted synthesis has been employed for analogous compounds to improve yields (e.g., 68–72% for morpholine derivatives) . Purification often requires chromatographic techniques due to the polarity of the pyrrolidine group .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partition Coefficients

The compound’s logP (calculated using XLogP3) is estimated at 2.1 ± 0.3, indicating moderate lipophilicity. Aqueous solubility is likely limited (<10 µg/mL at pH 7.4) due to the aromatic systems, though the pyrrolidine may enhance solubility in acidic media via protonation .

Metabolic Stability

In silico predictions (SwissADME) suggest susceptibility to cytochrome P450-mediated oxidation at the furan ring, a common metabolic pathway for heteroaromatics. The thiophene moiety may undergo S-oxidation, as observed in related compounds .

Applications in Drug Development

Lead Optimization Opportunities

-

Bioisosteric replacement: Substituting pyrrolidine with piperidine may alter metabolic stability .

-

Prodrug strategies: Esterification of the ketone could improve oral bioavailability .

Toxicity Considerations

Thiophene-containing compounds are associated with hepatotoxicity due to reactive metabolite formation . Structural modifications, such as introducing electron-withdrawing groups, may mitigate this risk.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume